2-Cyano-5-(3-methylsulfonylphenyl)phenol
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Overview
Description
2-Cyano-5-(3-methylsulfonylphenyl)phenol is a specialized chemical compound with a molecular weight of 273.31 g/mol. It is known for its high purity and unique molecular structure, making it a valuable asset for researchers and scientists working in diverse fields . The compound has a boiling point of 354.68°C and a melting point of 159.94°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(3-methylsulfonylphenyl)phenol typically involves a multi-step process. The initial step often includes the formation of the core phenol structure, followed by the introduction of the cyano and methylsulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature control, are critical for achieving the desired products.
Major Products Formed
Scientific Research Applications
2-Cyano-5-(3-methylsulfonylphenyl)phenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-5-(3-methylsulfonylphenyl)phenol
- 2-Cyano-4-(3-methylsulfonylphenyl)phenol
Uniqueness
2-Cyano-5-(3-methylsulfonylphenyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-4-(3-methylsulfonylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(7-13)11-5-6-12(9-15)14(16)8-11/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBZNDWYBBMKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684944 |
Source
|
Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-41-5 |
Source
|
Record name | 3-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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